5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one
Overview
Description
5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one is a heterocyclic compound that belongs to the class of oxindoles. This compound is characterized by the presence of a chloro group at the 5-position, a hydroxy group at the 3-position, and a 2-(4-methoxyphenyl)-2-oxoethyl substituent at the 3-position of the indolin-2-one core. Oxindoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-chloroisatin with 4-methoxyphenylacetic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to form a ketone, resulting in the formation of 5-chloro-3-oxo-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.
Reduction: The carbonyl group at the 2-position can be reduced to form the corresponding alcohol. This reaction is typically carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives. This reaction is often facilitated by the use of a base like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present on the indolin-2-one core.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Due to its promising biological activities, this compound is being explored as a potential therapeutic agent for the treatment of diseases such as cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.
Mechanism of Action
The mechanism of action of 5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, in cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death). The exact molecular targets and pathways may vary depending on the specific biological context, but they generally involve the modulation of key signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one can be compared with other similar compounds, such as:
5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one: This compound differs by the presence of a methoxy group instead of a 4-methoxyphenyl group. It exhibits similar biological activities but may have different potency and selectivity profiles.
3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one: This compound lacks the chloro group at the 5-position, which may affect its chemical reactivity and biological activity.
5-Chloro-3-oxo-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one: This compound is an oxidized derivative of the target compound and may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-23-12-5-2-10(3-6-12)15(20)9-17(22)13-8-11(18)4-7-14(13)19-16(17)21/h2-8,22H,9H2,1H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKJYSFCUDPACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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